2-Dodecen-1-ylsuccinic anhydride

Description

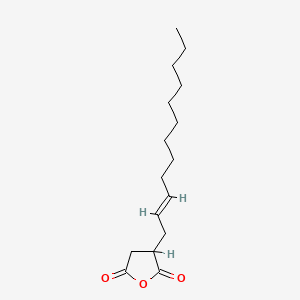

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-dodec-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICMIUKYEYEU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 to 360 °F at 5 mmHg (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

352 °F (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

MAY DECOMPOSE (NTP, 1992) | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.002 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19780-11-1, 428493-97-4, 26544-38-7 | |

| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428493974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2-dodecenyl)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63TTA7G5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-Dodecen-1-ylsuccinic Anhydride (DDSA)

Foreword: Understanding the Multifaceted Nature of DDSA

2-Dodecen-1-ylsuccinic anhydride (DDSA) is a molecule of significant industrial and research interest. To researchers, scientists, and drug development professionals, a thorough understanding of its structure is not merely an academic exercise; it is the cornerstone of its application. Whether utilized as a curing agent for epoxy resins, where its isomeric composition dictates the cross-linking density and final material properties, or as a hydrophobic modification agent for biopolymers in advanced drug delivery systems, the precise architecture of DDSA governs its functionality.[1] This guide provides a comprehensive exploration of the analytical methodologies requisite for a robust structural characterization of DDSA, moving from foundational principles to advanced applications. We will delve into the "why" behind procedural choices, ensuring a self-validating approach to your analytical workflows.

The DDSA Molecule: A Structural Overview

At its core, DDSA is a C16 aliphatic anhydride. Its structure consists of a five-membered succinic anhydride ring functionalized with a twelve-carbon dodecenyl chain. The commercial product is typically a mixture of isomers, which presents the primary challenge and necessity for detailed structural analysis.

Key Structural Features for Analysis:

-

Anhydride Ring: The succinic anhydride moiety is the reactive center for applications like epoxy curing and biopolymer conjugation.

-

Dodecenyl Chain: This long alkyl chain imparts hydrophobicity.

-

Carbon-Carbon Double Bond: The position and stereochemistry (cis/trans) of this bond within the dodecenyl chain can vary, leading to a mixture of isomers.[2]

-

Chiral Center: The carbon atom on the succinic anhydride ring where the dodecenyl chain is attached is a chiral center.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₆O₃ | [3][4] |

| Molecular Weight | 266.38 g/mol | [5] |

| Appearance | Clear, light yellow viscous liquid/solid | [2] |

| CAS Number | 19780-11-1 (and others for isomers) | [3][4] |

| Key Applications | Epoxy curing agent, biopolymer modification | [1][3] |

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully elucidate the complex structure of a DDSA sample. A synergistic approach, combining spectroscopic and chromatographic methods, is essential for a comprehensive characterization.

Caption: Integrated workflow for DDSA structural analysis.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the first logical step in the analysis. It is a rapid and non-destructive technique that provides immediate confirmation of the key functional groups, particularly the anhydride moiety. The presence of two distinct carbonyl (C=O) stretching bands is a hallmark of the cyclic anhydride structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the liquid DDSA sample directly onto the ATR crystal. If the sample is solid, apply a small amount of the solid onto the crystal and apply pressure to ensure good contact.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation:

Table 2: Key FTIR Absorption Bands for DDSA

| Wavenumber (cm⁻¹) | Vibration | Structural Significance |

| ~1860 & ~1780 | Anhydride C=O symmetric & asymmetric stretch | Confirms the presence of the five-membered succinic anhydride ring.[6] |

| ~2925 & ~2855 | C-H aliphatic stretch | Indicates the presence of the long dodecenyl alkyl chain. |

| ~1650 | C=C alkene stretch | Confirms the presence of the double bond in the dodecenyl chain. Its intensity may be weak. |

| ~970 | C-H out-of-plane bend | A band in this region can suggest the presence of trans isomers. |

| ~1220 | C-O-C stretch | Further evidence of the anhydride functional group.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the detailed structure of DDSA, including the subtle differences between isomers. Both ¹H and ¹³C NMR are necessary for a complete picture. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR reveals the number and type of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the DDSA sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.[7]

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Interpreting the Spectra:

-

¹H NMR:

-

Olefinic Protons (δ ~5.4-5.6 ppm): These signals correspond to the protons on the C=C double bond. The coupling constants between these protons can help determine the stereochemistry (cis vs. trans).

-

Succinic Anhydride Ring Protons (δ ~2.5-3.5 ppm): The protons on the anhydride ring will appear as a complex multiplet.

-

Alkyl Chain Protons (δ ~0.8-2.2 ppm): The long dodecenyl chain will give rise to a series of signals in this region. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (δ ~170-175 ppm): Two distinct signals in this region confirm the two carbonyl carbons of the anhydride ring.

-

Olefinic Carbons (δ ~120-140 ppm): The two carbons of the C=C double bond will resonate in this downfield region.

-

Alkyl Carbons (δ ~14-40 ppm): The carbons of the succinic anhydride ring and the dodecenyl chain will appear in this upfield region.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is crucial for confirming the molecular weight of DDSA and for providing structural information through fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying individual isomers in a mixture.

Experimental Protocol: Electron Ionization (EI)-GC-MS

-

Sample Preparation: Prepare a dilute solution of the DDSA sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that allows for the separation of the different DDSA isomers.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, which is typically operated in EI mode at 70 eV.

-

Data Analysis: Analyze the resulting chromatogram to see the separation of isomers. Examine the mass spectrum of each peak to confirm the molecular ion and analyze the fragmentation pattern.

Data Interpretation:

-

Molecular Ion Peak (M⁺•): For DDSA (C₁₆H₂₆O₃), the molecular ion peak should appear at m/z 266.[3][4] The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways: The fragmentation of the dodecenyl chain is a dominant process, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[8] The NIST WebBook provides a reference mass spectrum for 2-dodecen-1-yl(-)succinic anhydride, which can be used for comparison.[3]

Chromatographic Separation: Resolving the Isomeric Complexity

Expertise & Experience: Given that DDSA is a mixture of isomers, chromatographic techniques are indispensable for separating these components for individual analysis or for assessing the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

As described in the MS section, GC is an excellent technique for separating the volatile isomers of DDSA. The retention time of each isomer can be used for identification, and the peak area can provide a semi-quantitative measure of the relative abundance of each isomer.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: For less volatile impurities or for preparative separation of isomers, reverse-phase HPLC is the method of choice.[9]

Experimental Protocol: Reverse-Phase HPLC

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid for better peak shape).[10]

-

Column: Use a C18 reverse-phase column.

-

Sample Preparation: Dissolve a known concentration of the DDSA sample in the mobile phase.

-

Analysis: Inject the sample and run a gradient or isocratic elution. Monitor the eluent using a UV detector (as the anhydride has a weak chromophore) or, ideally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Application in Drug Development: Modifying Biopolymers

The reactivity of the anhydride ring makes DDSA an effective agent for introducing a hydrophobic 12-carbon chain onto biopolymers like polysaccharides and proteins.[1] This modification can be used to create amphiphilic structures capable of self-assembly into micelles or for stabilizing emulsions, which are valuable properties for drug delivery systems.[1][11][12][13][14]

Caption: DDSA in biopolymer modification for drug delivery.

Characterization of DDSA-Modified Biopolymers:

-

Degree of Substitution (DS): The extent of modification is a critical parameter. This can be determined by ¹H NMR by comparing the integral of a signal from the biopolymer backbone to a signal from the dodecenyl chain of the attached DDSA.

-

FTIR: The appearance of the characteristic anhydride peaks will be replaced by ester or amide carbonyl peaks in the modified biopolymer.

-

Size Exclusion Chromatography (SEC): To analyze changes in the molecular weight distribution of the biopolymer after modification.

-

Dynamic Light Scattering (DLS): To determine the size of nanoparticles or micelles formed by the self-assembly of the amphiphilic conjugate.

Conclusion: A Unified Approach to a Complex Molecule

The structural analysis of this compound requires a well-reasoned, multi-technique approach. By systematically employing FTIR for functional group confirmation, NMR for detailed structural elucidation, and chromatography coupled with mass spectrometry for isomer separation and identification, a comprehensive and reliable characterization can be achieved. For those in drug development, these analytical principles form the bedrock for understanding and controlling the modification of biopolymers, thereby enabling the rational design of novel and effective drug delivery systems. This guide serves as a framework for developing robust, self-validating analytical protocols tailored to your specific research and development needs.

References

-

Characterization of doubly substituted polysaccharide derivatives. (2000). Carbohydrate Research, 329(2), 367-76. Available from: [Link]

-

2-Dodecen-1-yl(-)succinic anhydride. NIST WebBook. Available from: [Link]

-

(2-Dodecenyl)succinic anhydride. PubChem. Available from: [Link]

-

Structure and Characterizations of Different Hydrophobically Modified Phytoglycogen Nanoparticles. (2025). PMC. Available from: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

-

2-Dodecen-1-yl(-)succinic anhydride. NIST WebBook. Available from: [Link]

-

Recent developments in natural biopolymer based drug delivery systems. PubMed Central. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

succinic anhydride. Organic Syntheses Procedure. Available from: [Link]

-

FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... ResearchGate. Available from: [Link]

-

Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Available from: [Link]

-

Dodecenylsuccinic anhydride - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

-

Amino DSA analogues as payloads for antibody-drug conjugates with multi. ScienceDirect. Available from: [Link]

-

(2-Dodecenyl)succinic anhydride. SIELC Technologies. Available from: [Link]

-

Physicochemical properties of dodecenyl succinic anhydride (DDSA) modified quinoa starch. Sci-Hub. Available from: [Link]

-

Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. PubMed. Available from: [Link]

-

A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available from: [Link]

-

Biopolymers for Drug Delivery. ResearchGate. Available from: [Link]

-

Structural Characterization of the Released Polysaccharide of Desiccation-Tolerant Nostoc commune DRH-1. PubMed Central. Available from: [Link]

-

How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available from: [Link]

-

2-Dodecen-1-yl(-)succinic anhydride. NIST WebBook. Available from: [Link]

-

2-Dodecen-1-yl-succinic anhydride (C16H26O3). The Pherobase. Available from: [Link]

-

Hydrophobic Derivatives of Dextran Polysaccharide: Characterization and Properties. OUCI. Available from: [Link]

-

Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. NIH. Available from: [Link]

-

An Overview of Biopolymers for Drug Delivery Applications. MDPI. Available from: [Link]

-

An Overview of Biopolymers for Drug Delivery Applications. ResearchGate. Available from: [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available from: [Link]

-

Purification and analysis of protein-drug/dye conjugates. ResearchGate. Available from: [Link]

-

Antibody–Drug Conjugates: Fast-Track Development from Gene to Product. BioProcess International. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Florida State University. Available from: [Link]

-

Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available from: [Link]

-

(2-Dodecen-1-yl)succinic anhydride (Standard). MCE. Available from: [Link]

-

Conjugation Site Analysis by MS/MS Protein Sequencing. PubMed. Available from: [Link]

Sources

- 1. Recent developments in natural biopolymer based drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03369D [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 4. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (2-Dodecenyl)succinic anhydride | SIELC Technologies [sielc.com]

- 11. Structure and Characterizations of Different Hydrophobically Modified Phytoglycogen Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in natural biopolymer based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Dodecen-1-ylsuccinic Anhydride (DDSA)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-dodecen-1-ylsuccinic anhydride (DDSA), a versatile chemical intermediate with significant applications in various industries. The primary focus of this document is the prevalent synthesis pathway: the thermal ene reaction between 1-dodecene and maleic anhydride. We will delve into the mechanistic intricacies of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. Furthermore, this guide will explore alternative synthesis methodologies, offering a comparative analysis to inform procedural selection. Characterization techniques for the final product are also detailed, supported by spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of DDSA synthesis.

Introduction and Significance

This compound (DDSA), a derivative of succinic anhydride, is a key chemical building block characterized by a C12 alkenyl chain attached to the succinic anhydride ring.[1] This bifunctional molecule, possessing both a hydrophobic dodecenyl group and a reactive anhydride moiety, finds extensive use as an epoxy curing agent, a paper sizing agent, a corrosion inhibitor, and an intermediate in the synthesis of surfactants and other specialty chemicals.[2][3][4] The unique combination of properties imparted by its structure makes DDSA an area of ongoing interest in both academic and industrial research.

The synthesis of DDSA is a prime example of the ene reaction, a powerful carbon-carbon bond-forming reaction in organic chemistry.[5] Understanding the nuances of this reaction is critical for optimizing the synthesis of DDSA and other alkenyl succinic anhydrides.

The Primary Synthesis Pathway: The Ene Reaction

The most common and industrially viable method for synthesizing this compound is the thermal ene reaction between 1-dodecene (the "ene") and maleic anhydride (the "enophile").[5][6] This reaction involves the formation of a new sigma bond between a carbon of the enophile and a carbon of the ene, a shift of the ene's double bond, and the transfer of an allylic hydrogen from the ene to the enophile.[5]

Reaction Mechanism: A Concerted Approach

The ene reaction between an alkene and maleic anhydride is widely considered to proceed through a concerted, pericyclic mechanism.[7][8] This is supported by kinetic studies and the stereospecificity of the reaction. The transition state is believed to be a six-membered, envelope-like conformation.[9] While a stepwise, diradical mechanism is theoretically possible, the lack of significant side products from radical processes under typical thermal conditions favors the concerted pathway.[7][8]

The stereochemistry of the product is influenced by the geometry of the transition state. An exo transition state is generally favored for the reaction of 1-alkenes with maleic anhydride, leading to the trans configuration of the product.[7]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures for the synthesis of alkenyl succinic anhydrides.[5][9]

Materials:

-

1-Dodecene (C12H24)

-

Maleic Anhydride (C4H2O3)

-

High-temperature reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a clean, dry reaction vessel, charge 1.0 mole of maleic anhydride and 1.5 to 2.5 moles of 1-dodecene.[9] An excess of the alkene is used to maximize the conversion of maleic anhydride and minimize its sublimation.

-

Inert Atmosphere: Purge the reactor with dry nitrogen to create an inert atmosphere. This is crucial to prevent oxidation and other side reactions at high temperatures.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature, typically between 180°C and 225°C.[9] Maintain this temperature for 2 to 8 hours. The reaction progress can be monitored by techniques such as titration to determine the consumption of maleic anhydride.

-

Removal of Excess Alkene: After the reaction is complete, cool the mixture slightly. The excess, unreacted 1-dodecene is then removed by vacuum distillation.

-

Purification of DDSA: The crude this compound is purified by vacuum distillation. The product typically distills at 180-182°C under a vacuum of 5 mmHg.[2][10]

Key Reaction Parameters and Their Influence

| Parameter | Typical Range | Influence on the Reaction |

| Temperature | 180 - 225 °C | Higher temperatures increase the reaction rate but can also lead to increased side reactions such as polymerization and decomposition.[5] |

| Molar Ratio (Alkene:Anhydride) | 1.5:1 to 5:1 | An excess of the alkene drives the reaction to completion and helps to maintain a single liquid phase.[9] |

| Reaction Time | 2 - 8 hours | Longer reaction times lead to higher conversion but can also result in the formation of undesirable byproducts.[9] |

| Agitation | Vigorous | Ensures good mixing of the reactants, which is particularly important in a two-phase system. |

| Inert Atmosphere | Nitrogen or Argon | Prevents oxidation of the reactants and products at high temperatures. |

Characterization of this compound

Proper characterization of the synthesized DDSA is essential to confirm its identity and purity.

Spectroscopic Data

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of DDSA will show characteristic peaks for the anhydride functional group, typically strong C=O stretching vibrations around 1780 cm⁻¹ and 1860 cm⁻¹. The presence of the alkene is indicated by C=C stretching around 1650 cm⁻¹ and =C-H stretching above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Key signals include those for the vinyl protons of the dodecenyl chain (typically in the 5.0-6.0 ppm region), the allylic protons, the protons on the succinic anhydride ring, and the aliphatic protons of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride (around 170-175 ppm), the olefinic carbons (around 120-140 ppm), and the various aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum of DDSA will show a molecular ion peak corresponding to its molecular weight (266.38 g/mol ).[5][11] Fragmentation patterns can further confirm the structure.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₆H₂₆O₃[12] |

| Molecular Weight | 266.38 g/mol [12] |

| Appearance | Colorless to light yellow viscous liquid or solid[1] |

| Boiling Point | 180-182 °C at 5 mmHg[10] |

| Melting Point | 41-43 °C[13] |

| FTIR (cm⁻¹) | ~1860 & 1780 (C=O anhydride), ~1650 (C=C) |

| ¹H NMR (CDCl₃, ppm) | δ ~5.4 (m, 2H, -CH=CH-), ~3.4 (m, 1H, -CH-CO), ~2.9 (m, 2H, -CH₂-CO), ~2.0 (m, 2H, allylic CH₂), ~1.3 (m, 14H, alkyl CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~174, ~171 (C=O), ~130, ~128 (-CH=CH-), and various aliphatic signals |

| Mass Spectrum (m/z) | 266 (M⁺)[5] |

Alternative Synthesis Pathways

While the thermal ene reaction is the most common method, other pathways for the synthesis of alkenyl succinic anhydrides have been explored.

Lewis Acid Catalysis

The ene reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of maleic anhydride, making it a more potent enophile.[3][14] This allows the reaction to proceed at lower temperatures, potentially reducing the formation of thermal decomposition byproducts. However, the choice of Lewis acid and reaction conditions must be carefully optimized to avoid polymerization and other side reactions.

Radical-Mediated Synthesis

In some cases, the addition of maleic anhydride to alkenes can be initiated by free radicals. However, this method often leads to a mixture of products and significant polymerization, making it less desirable for the clean synthesis of DDSA.[15]

Conclusion

The synthesis of this compound via the thermal ene reaction of 1-dodecene and maleic anhydride remains the most practical and widely used method. A thorough understanding of the reaction mechanism and the influence of key parameters such as temperature, molar ratio, and reaction time is essential for optimizing the yield and purity of the final product. While alternative methods like Lewis acid catalysis offer the potential for milder reaction conditions, they require careful optimization to be competitive. The characterization techniques outlined in this guide provide the necessary tools for researchers and developers to ensure the quality and identity of their synthesized DDSA, a compound with enduring importance in the chemical industry.

References

- U.S. Patent 4,581,464, "Preparation of alkenyl succinic anhydrides," issued April 8, 1986. [Online].

-

¹H NMR of glucuronoxylans, DDSA–glucuronoxylans (DDSA-0.09), OSA–glucuronoxylans (OSA-0.09) and HDSA–glucuronoxylans (HDSA-0.09). ResearchGate. [Online]. Available: [Link]

-

Grau, E., et al. (2008). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. OCL - Oilseeds and fats, Crops and Lipids, 15(4), 234-240. [Online]. Available: [Link]

-

Spectra of ¹³C NMR in solid state of (a) CHI (b) DDSA‐CHI. ResearchGate. [Online]. Available: [Link]

-

Chappell, I. (1972). The ene reaction of maleic anhydride with alkenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 834-837. [Online]. Available: [Link]

-

"Concerted" Transition State, Stepwise Mechanism. Dynamics Effects in C2-C6 Enyne Allene Cyclizations. Journal of the American Chemical Society, 127(43), 14984-14985. [Online]. Available: [Link]

-

The Ene Reaction of Maleic Anhydride with Alkenes. ElectronicsAndBooks. [Online]. Available: [Link]

-

Alkenylsuccinic anhydrides. Wikipedia. [Online]. Available: [Link]

-

2-Dodecen-1-yl(-)succinic anhydride. NIST WebBook. [Online]. Available: [Link]

-

Mohamed, S. A., et al. (2023). The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids. RSC Advances, 13(28), 19335-19351. [Online]. Available: [Link]

-

succinic anhydride. Organic Syntheses Procedure. [Online]. Available: [Link]

-

Computational Screening of Lewis Acid Catalysts for the Ene Reaction between Maleic Anhydride and Polyisobutylene. Industrial & Engineering Chemistry Research, 59(51), 22079-22087. [Online]. Available: [Link]

-

Preparation of alkenyl succinic anhydrides from vegetable oil FAME. ResearchGate. [Online]. Available: [Link]

-

Lewis-acid catalyzed ene reactions. Accounts of Chemical Research, 24(7), 209-216. [Online]. Available: [Link]

-

2-Dodecen-1-yl(-)succinic anhydride. NIST WebBook. [Online]. Available: [Link]

-

Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. International Journal of Biological Macromolecules, 107(Pt A), 1434-1444. [Online]. Available: [Link]

-

2-dodecen-1-yl succinic anhydride | CAS#:19780-11-1. Chemsrc. [Online]. Available: [Link]

-

FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a.... ResearchGate. [Online]. Available: [Link]

-

2-Dodecen-1-yl-succinic anhydride (C16H26O3). The Pherobase Floral Compound. [Online]. Available: [Link]

-

Dodecylsuccinic anhydride | C16H28O3 | CID 98107. PubChem. [Online]. Available: [Link]

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Ene reaction - Wikipedia [en.wikipedia.org]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. The Pherobase Floral Compound: 2-Dodecen-1-yl-succinic anhydride (C16H26O3) [pherobase.com]

- 12. chemscene.com [chemscene.com]

- 13. 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1 | Chemsrc [chemsrc.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Dodecenylsuccinic Anhydride (DDSA) for Scientific Applications

Abstract: Dodecenylsuccinic anhydride (DDSA) is a versatile aliphatic anhydride widely utilized across multiple scientific disciplines. Comprising a C12 hydrophobic chain attached to a reactive succinic anhydride ring, DDSA serves as a critical building block and modifying agent. For materials scientists, it is a premier curing agent for epoxy resins, imparting enhanced flexibility, toughness, and superior electrical insulating properties.[1][2] In the realms of biotechnology and drug development, DDSA is employed to chemically modify biopolymers such as polysaccharides and proteins, increasing their hydrophobicity for applications in controlled drug release and the creation of novel biomaterials.[3] This guide provides an in-depth exploration of DDSA's chemical properties, synthesis, reaction mechanisms, and key applications, complete with detailed experimental protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

Part 1: Core Chemical and Physical Properties

Dodecenylsuccinic anhydride is typically supplied as a mixture of isomers, which influences its physical state as a liquid at room temperature. This isomeric mixture primarily differs in the position of the double bond along the C12 dodecenyl chain.[4] The key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₆O₃ | [5][6] |

| Molecular Weight | 266.38 g/mol | [5][7][8] |

| Primary CAS Number | 25377-73-5 (mixture of isomers) | [5][8] |

| Alternate CAS Number | 26544-38-7 (mixture of isomers) | [6][9] |

| Appearance | Light yellow, transparent, oily viscous liquid | [7][9] |

| Density | 1.005 g/mL at 25 °C | [10] |

| Boiling Point | 150 °C at 3 mmHg | [10] |

| Flash Point | 167 - 178 °C | [5][9] |

| Refractive Index | n20/D 1.479 | [10] |

Part 2: Synthesis and Chemical Reactivity

Synthesis via the Ene Reaction

The industrial synthesis of DDSA is a classic example of an "ene synthesis" reaction.[4] This process involves the reaction of a C12 olefin (dodecene) with maleic anhydride, typically at elevated temperatures (180-185°C) under an inert atmosphere.[4] The olefin, which contains an allylic hydrogen, acts as the "ene" component, while maleic anhydride serves as the "enophile."

Caption: Synthesis of DDSA via the Ene Reaction.

Core Reactivity

The utility of DDSA stems from the high reactivity of the anhydride ring. This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. Key reactions include:

-

Hydrolysis: DDSA reacts readily with water to form the corresponding dicarboxylic acid, dodecenylsuccinic acid.[1] This is often an undesirable side reaction, making it critical to store DDSA under dry conditions.[1]

-

Alcoholysis: With alcohols, DDSA undergoes esterification to form a monoester. This is the foundational reaction for its use in modifying polysaccharides like starch or chitosan, which have abundant hydroxyl groups.[11]

-

Aminolysis: Primary and secondary amines react with DDSA to form amides. This reactivity is relevant in the modification of proteins.[3]

Part 3: Key Applications in Research and Development

Epoxy Resin Curing Agent

DDSA is a widely used liquid anhydride hardener for epoxy resins.[12] Unlike amine-based curing agents, anhydride-cured systems offer a significantly longer pot life at room temperature, which is advantageous for processing.[1] The long, flexible C12 chain of DDSA imparts increased flexibility and toughness to the final cured polymer, reducing brittleness.[1][2] These systems are prized for their excellent electrical insulation properties and low moisture absorption, making them ideal for potting and encapsulating electronic components such as high-voltage transformers and ignition coils.[2]

Biopolymer Modification for Drug Delivery

In pharmaceutical and biomedical research, DDSA is used to tune the properties of natural biopolymers.[3] By reacting DDSA with hydrophilic polymers like chitosan or starch, a hydrophobic dodecenyl chain is grafted onto the polymer backbone.[13] This modification creates an amphiphilic structure, enhancing the polymer's ability to encapsulate and control the release of hydrophobic drugs. For instance, DDSA-modified chitosan hydrogels have been successfully developed for the sustained buccal delivery of therapeutic agents.

Part 4: Experimental Protocols and Methodologies

Protocol: Curing a Bisphenol A Epoxy Resin with DDSA

This protocol describes a standard methodology for curing a liquid epoxy resin using DDSA as the hardener and Benzyldimethylamine (BDMA) as a catalyst.[1]

Materials:

-

Liquid Bisphenol A epoxy resin (e.g., EPON™ Resin 828)

-

Dodecenylsuccinic anhydride (DDSA)

-

Benzyldimethylamine (BDMA) accelerator

-

Mixing container, stirring rod, vacuum desiccator

-

Programmable oven

Methodology:

-

Calculate Mix Ratio: The stoichiometric ratio is critical for optimal properties. It is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of DDSA.

-

Parts by weight of DDSA per 100 parts resin (phr) = (100 * AEW) / EEW

-

Note: The AEW of DDSA is its molecular weight, 266.38 g/mol . The EEW must be obtained from the resin's technical datasheet. A typical formulation uses approximately 130-140 phr DDSA.[1]

-

-

Mixing: Accurately weigh the epoxy resin and the calculated amount of DDSA into a clean mixing container. Mix thoroughly for 3-5 minutes until the mixture is homogeneous.

-

Degassing: Place the container in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles from the mixing process.

-

Accelerator Addition: Add the accelerator, typically 0.5-2 phr of BDMA, to the degassed mixture.[14] Mix gently but thoroughly for another 2 minutes to ensure even distribution. Causality: The accelerator is a tertiary amine that acts as a catalyst to initiate the ring-opening of the anhydride, which is necessary for the curing reaction to proceed at a practical rate.[4]

-

Casting and Curing: Pour the final mixture into the desired mold or apply it to the substrate. Transfer to a programmable oven.

Caption: Catalytic mechanism of epoxy-anhydride curing.

-

Initiation: The tertiary amine attacks the carbonyl carbon of the anhydride ring, opening it to form a reactive zwitterion containing a carboxylate anion.

-

Propagation: This carboxylate anion then attacks an epoxy group, opening the epoxide ring and creating an alkoxide anion. This new alkoxide anion is also highly reactive and proceeds to attack another anhydride molecule. This cycle repeats, propagating the polymerization and building the cross-linked polymer network. [4]

Part 5: Troubleshooting DDSA-Epoxy Curing

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Curing | 1. Incorrect mix ratio (off-stoichiometry).2. Insufficient cure temperature or time.3. Inadequate accelerator concentration. [14] | 1. Recalculate the required phr based on the exact EEW and AEW from datasheets.2. Increase cure temperature or extend cure time as per technical recommendations.3. Verify accelerator concentration is within the recommended range (e.g., 0.5-2 phr). [14] |

| Brittle Cured Product | 1. Significant deviation from the stoichiometric mix ratio.2. Cure temperature is too high, leading to excessive cross-link density.3. Incomplete post-curing. | 1. Perform small-scale tests with slight variations around the calculated stoichiometric ratio.2. Lower the cure temperature and potentially extend the cure time.3. Ensure the post-cure schedule is fully completed to relieve internal stresses. |

| Poor Mechanical Properties | 1. Inhomogeneous mixing of components.2. Presence of moisture in DDSA or resin, which terminates chains.3. Entrapped air voids acting as stress concentrators. | 1. Increase mixing time and ensure a homogenous, streak-free mixture.2. Use fresh, dry materials. Store DDSA in a sealed container with desiccant.3. Ensure thorough degassing of the mixture before adding the accelerator. |

Part 6: Safety and Handling

DDSA requires careful handling in a laboratory or industrial setting.

-

Hazards: DDSA is classified as harmful if swallowed, inhaled, or in contact with skin. [9]It is also a primary irritant that causes skin irritation and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [5][9]Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. [1]* Storage: Store in a tightly sealed container in a cool, dry place below +30°C. [5][10]It is critical to protect it from moisture to prevent hydrolysis into dodecenylsuccinic acid, which will inhibit its function as a curing agent. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [9]

References

-

Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18022 Dodecenyl Succinic Anhydride (DDSA). [Link]

- Google Patents. (2012). CN103833705A - Synthesis process of dodecenyl succinic anhydride.

-

Tri-iso. DDSA Epoxy Curative TDS. [Link]

-

PubChem - NIH. (n.d.). Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892. [Link]

-

ResearchGate. (2018). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review. [Link]

-

HiMedia Laboratories. (n.d.). Dodecenylsuccinic anhydride. [Link]

-

ACS Publications. (2015). Dodecenylsuccinic Anhydride Derivatives of Gum Karaya (Sterculia urens): Preparation, Characterization, and Their Antibacterial Properties. [Link]

-

ResearchGate. (1993). Some aspects on the synthesis and characterization of dodecenyl succinic anhydride (DDSA)-a curing agent for epoxy resins. [Link]

-

ResearchGate. (2007). Synthesis of dodecenyl succinic anhydride (DDSA) corn starch. [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]

-

Broadview Technologies, Inc. (n.d.). DDSA: A Unique Epoxy Curing Agent. [Link]

-

PubMed. (2017). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. [Link]

-

ACS Publications. (2014). Study of the Curing Kinetics of Epoxy Resins with Biobased Hardener and Epoxidized Soybean Oil. [Link]

Sources

- 1. tri-iso.com [tri-iso.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Dodecenylsuccinic anhydride [himedialabs.com]

- 7. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 8. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tedpella.com [tedpella.com]

- 10. Dodecenylsuccinic anhydride | 25377-73-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. broadview-tech.com [broadview-tech.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Spectroscopic Data of 2-Dodecen-1-ylsuccinic Anhydride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Dodecen-1-ylsuccinic anhydride (DDSA), a key intermediate in the synthesis of various polymers, surfactants, and corrosion inhibitors.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and practical aspects of acquiring and interpreting the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound. While publicly available, high-resolution spectral data for DDSA is limited, this guide offers a predictive and illustrative analysis based on its known chemical structure and available spectral information, coupled with detailed experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol , is a versatile chemical building block.[2] Its structure combines a long hydrophobic dodecenyl chain with a reactive succinic anhydride ring, rendering it suitable for a wide range of applications, including the modification of biopolymers and the synthesis of epoxy resins.[1] Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19780-11-1 | [2] |

| Molecular Formula | C₁₆H₂₆O₃ | [2] |

| Molecular Weight | 266.38 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid or solid | [1] |

| Melting Point | 41-43 °C | |

| Boiling Point | 180-182 °C at 5 mmHg | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectrum of this compound

Based on its structure, the IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

Anhydride C=O Stretching: Two strong absorption bands are characteristic of the cyclic anhydride group. These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The asymmetric stretch is typically observed at a higher frequency (around 1865-1845 cm⁻¹) and the symmetric stretch at a lower frequency (around 1785-1765 cm⁻¹).

-

C-O-C Stretching: A strong band corresponding to the C-O-C stretching vibration of the anhydride ring is expected in the region of 1260-1180 cm⁻¹.

-

Alkenyl C=C Stretching: A weak to medium absorption band for the C=C double bond stretch is anticipated around 1670-1640 cm⁻¹. Its intensity can be variable.

-

Alkenyl C-H Bending: The out-of-plane bending vibration of the C-H bonds on the double bond (trans configuration is common) is expected to appear as a strong band in the 980-960 cm⁻¹ region.

-

Aliphatic C-H Stretching: Strong absorption bands in the 3000-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the long dodecenyl alkyl chain.

-

Aliphatic C-H Bending: Bands corresponding to the bending vibrations of the CH₂ and CH₃ groups will be observed in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Experimental Protocol for IR Spectroscopy

Given that this compound can be a viscous liquid or a low-melting solid, the following protocol for obtaining an IR spectrum of a neat sample is recommended:

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Kimwipes

Procedure:

-

Sample Preparation:

-

If the sample is a viscous liquid at room temperature, place a small drop directly onto the center of a clean, dry salt plate using a Pasteur pipette.

-

If the sample is a solid, gently warm it to just above its melting point (41-43 °C) to obtain a liquid.

-

Place a second salt plate on top of the first, and gently press them together to create a thin, uniform film of the sample between the plates. Avoid applying excessive pressure, which could damage the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a good quality spectrum.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a Kimwipe soaked in acetone to remove all traces of the sample.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Diagram 1: Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show the following signals (predicted chemical shifts are relative to TMS in CDCl₃):

-

Alkenyl Protons (δ 5.4-5.6 ppm): Two multiplets corresponding to the two protons on the C=C double bond. The coupling between these protons will depend on the stereochemistry (cis or trans).

-

Protons on the Succinic Anhydride Ring (δ 2.5-3.2 ppm): The three protons on the succinic anhydride ring will likely appear as a set of complex multiplets. The proton at the chiral center adjacent to the dodecenyl group will be coupled to the adjacent CH₂ group and the protons on the other side of the ring.

-

Allylic Protons (δ 2.2-2.4 ppm): The two protons on the carbon adjacent to the double bond (allylic position) will appear as a multiplet.

-

Alkyl Chain Protons (δ 1.2-1.4 ppm): A large, broad multiplet corresponding to the numerous CH₂ groups in the long alkyl chain.

-

Terminal Methyl Protons (δ 0.8-0.9 ppm): A triplet corresponding to the three protons of the terminal methyl group of the dodecenyl chain.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information about the carbon framework:

-

Carbonyl Carbons (δ 170-175 ppm): Two signals for the two carbonyl carbons of the anhydride ring.

-

Alkenyl Carbons (δ 125-135 ppm): Two signals for the two carbons of the C=C double bond.

-

Carbons of the Succinic Anhydride Ring (δ 30-45 ppm): Signals for the three sp³-hybridized carbons of the succinic anhydride ring.

-

Alkyl Chain Carbons (δ 14-40 ppm): A series of signals for the carbons of the dodecenyl chain. The terminal methyl carbon will appear at the most upfield position (around 14 ppm).

Experimental Protocol for NMR Spectroscopy

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Volumetric flask and pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm high.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) and acquire the spectrum.

-

Diagram 2: Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring and processing an NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals details about the structure through the analysis of fragmentation patterns.

Analysis of the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[2] The molecular ion peak (M⁺) is expected at m/z 266, corresponding to the molecular weight of the compound.

The fragmentation pattern is expected to be complex due to the presence of the long alkyl chain and the anhydride ring. Key fragmentation pathways may include:

-

Loss of the Alkyl Chain: Cleavage of the bond between the succinic anhydride ring and the dodecenyl chain can lead to fragments corresponding to the dodecenyl cation or the succinic anhydride radical cation.

-

Fragmentation of the Alkyl Chain: The long alkyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 mass units (CH₂ groups).

-

Ring Opening and Fragmentation of the Anhydride: The succinic anhydride ring can undergo ring-opening followed by further fragmentation, leading to the loss of CO, CO₂, or other small neutral molecules.

A detailed analysis of the high-resolution mass spectrum would be necessary to propose and confirm specific fragmentation mechanisms.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, as it allows for the separation of the compound from any potential impurities before mass analysis.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar column like DB-5ms)

-

Solvent for sample dilution (e.g., dichloromethane or hexane)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Analysis:

-

Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

-

Set the MS parameters, including the ionization mode (electron ionization is common), mass range to be scanned, and detector voltage.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from other components in the GC column and then enter the mass spectrometer to be ionized, fragmented, and detected.

-

Diagram 3: Experimental Workflow for GC-MS Analysis

Caption: Workflow for acquiring and analyzing GC-MS data.

Summary and Conclusion

The detailed, step-by-step experimental protocols for acquiring IR, NMR, and GC-MS data for this compound will serve as a valuable resource for researchers in the field. The provided workflows and diagrams offer a clear and concise guide for the practical application of these essential analytical techniques. A thorough understanding and application of these spectroscopic methods are crucial for ensuring the quality and identity of this compound in research and industrial applications.

References

-

National Institute of Standards and Technology. (n.d.). 2-Dodecen-1-yl(-)succinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1. Retrieved from [Link]

- Tikhonov, V. E., Stepnova, E. A., Babak, V. G., Yamskov, I. A., & Grinberg, V. Y. (2008). Amphiphilic N-[2′(3′)-(dodec-2′-en-1′-yl) succinoyl] chitosan: Synthesis and properties. Reactive and Functional Polymers, 68(2), 436-445.

-

PubChem. (n.d.). (2-Dodecenyl)succinic anhydride. Retrieved from [Link]

-

The Pherobase. (n.d.). 2-Dodecen-1-yl-succinic anhydride (C16H26O3). Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Dodecenylsuccinic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Dodecenylsuccinic anhydride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Dodecen-1-ylsuccinic Anhydride (DDSA)

Introduction: The Structural Complexity of 2-Dodecen-1-ylsuccinic Anhydride

This compound (DDSA) is a vital chemical intermediate, widely employed as a curing agent for epoxy resins, a sizing agent in the paper industry, and a building block in the synthesis of various surfactants and corrosion inhibitors.[1][2] Its efficacy in these applications is intrinsically linked to its molecular structure, which consists of a hydrophilic succinic anhydride head and a long, hydrophobic dodecenyl tail.

However, commercial DDSA is not a single, pure compound. It is typically supplied as a mixture of isomers, primarily differing in the stereochemistry of the double bond within the dodecenyl chain (cis and trans) and potentially the attachment point of the alkyl chain to the succinic anhydride ring.[3][4][5] This isomeric complexity can significantly influence the material properties of the final products. Therefore, a robust analytical method is required to characterize the isomeric composition and purity of DDSA. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the molecular architecture.

This guide provides a comprehensive analysis of the NMR spectra of DDSA, grounded in fundamental principles and data from analogous structures. We will present a theoretical yet detailed examination of the ¹H and ¹³C NMR spectra, discuss the identification of key isomers, and provide a field-proven protocol for acquiring high-quality spectral data.

The Power of NMR in Unraveling DDSA's Structure

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of each atom within a molecule. For a molecule like DDSA, NMR allows us to:

-

Confirm the core molecular structure: By identifying the characteristic signals for the succinic anhydride ring and the dodecenyl chain.

-

Differentiate between cis and trans isomers: The spatial arrangement of atoms around the double bond leads to distinct chemical shifts and coupling constants for the olefinic and allylic protons.

-

Quantify isomeric ratios: The integration of NMR signals corresponding to different isomers allows for the determination of their relative abundance.

-

Identify and quantify impurities: Signals not corresponding to any of the DDSA isomers can reveal the presence of residual starting materials or by-products.

Theoretical ¹H NMR Spectral Analysis of trans-2-Dodecen-1-ylsuccinic Anhydride

Due to the lack of a publicly available, fully assigned NMR spectrum for DDSA, we will construct a theoretical spectrum based on the known chemical shifts of its constituent parts: the succinic anhydride moiety and a dodecene chain. The trans isomer is often the major component in commercial mixtures.

Below is a diagram of the trans-2-dodecen-1-ylsuccinic anhydride molecule with key protons labeled for the subsequent spectral analysis.

Caption: Structure of trans-2-dodecen-1-ylsuccinic anhydride with proton labeling.

| Proton(s) | Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| -CH₃ | H_methyl | ~0.88 | Triplet (t) | J ≈ 7 | Typical terminal methyl group in a long alkyl chain.[6][7] |

| -(CH₂)₇- | H_chain | ~1.2-1.4 | Multiplet (m) | - | Overlapping signals from the methylene groups of the long alkyl chain.[6][7] |

| =CH-CH₂ -(CH₂)₇- | - | ~2.0-2.1 | Multiplet (m) | - | Allylic protons adjacent to the double bond, deshielded compared to other methylene groups.[8] |

| CH₂ -CH=CH- | Hd, Hd' | ~2.4-2.6 | Multiplet (m) | - | Allylic protons adjacent to both the double bond and the succinic anhydride ring, expected to be further deshielded. |

| -CH=CH - | Hf | ~5.4-5.6 | Multiplet (m) | J(trans) ≈ 15 | Olefinic proton deshielded by the double bond. The large coupling constant is characteristic of a trans configuration. |

| -CH =CH- | He | ~5.6-5.8 | Multiplet (m) | J(trans) ≈ 15 | Olefinic proton deshielded by the double bond and influenced by the nearby succinic anhydride moiety. |

| -O-CO-CH₂ - | Ha, Hb | ~2.7-3.0 | Multiplet (m) | - | Protons on the succinic anhydride ring, deshielded by the adjacent carbonyl groups.[9][10] |

| -CO-CH -CH₂- | Hc | ~3.1-3.4 | Multiplet (m) | - | Methine proton on the succinic anhydride ring, deshielded by the carbonyl groups and the alkyl substituent.[9] |

Theoretical ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C =O | ~170-175 | Carbonyl carbons of the anhydride are highly deshielded.[11] |

| -C H=C H- | ~125-135 | Olefinic carbons.[12] |

| -CO-C H- | ~40-45 | Methine carbon on the succinic anhydride ring. |

| -CO-C H₂- | ~30-35 | Methylene carbon on the succinic anhydride ring. |

| Alkyl Chain Carbons | ~14-32 | Carbons of the dodecenyl chain, with the terminal methyl at ~14 ppm.[12] |

Distinguishing Isomers with NMR

A key strength of NMR is its ability to distinguish between the cis and trans isomers of the dodecenyl chain.

-

¹H NMR: The most telling difference lies in the coupling constant (J) between the two olefinic protons (He and Hf). For the trans isomer, this coupling is typically large (J ≈ 12-18 Hz), while for the cis isomer, it is significantly smaller (J ≈ 6-12 Hz). Additionally, the chemical shifts of the allylic protons (Hd, Hd') will differ slightly between the two isomers due to their different spatial relationships with the rest of the molecule.

-

¹³C NMR: The chemical shifts of the allylic carbons are also sensitive to the stereochemistry of the double bond, often appearing at slightly different ppm values for the cis and trans isomers.

Caption: Differentiating cis and trans isomers of DDSA using ¹H NMR.

Experimental Protocol for NMR Analysis of DDSA

Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation and quantification.

Caption: Experimental workflow for the NMR analysis of DDSA.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic molecules like DDSA and its signal does not interfere with the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, defined as 0 ppm, ensuring comparability of data across different instruments.

-

Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for quantitative analysis. It ensures that all nuclei have returned to their equilibrium state before the next pulse, allowing the signal integrals to be directly proportional to the number of protons. This is particularly important for the ¹³C spectrum, where quaternary carbons (like C=O) have very long relaxation times.

Data Interpretation and Reporting

The final step is to synthesize all the acquired data into a coherent report.

-

Structural Confirmation: Compare the obtained chemical shifts and multiplicities with the predicted values in the tables above to confirm the presence of the DDSA structure.

-

Isomer Identification: Identify the signals corresponding to the olefinic protons of the cis and trans isomers. The presence of two distinct sets of signals in this region, with different coupling constants, confirms an isomeric mixture.

-

Quantitative Analysis: Integrate the signals corresponding to the olefinic protons of the cis and trans isomers. The ratio of these integrals will give the relative abundance of each isomer in the sample.

-

Purity Assessment: Look for any signals that cannot be assigned to DDSA isomers. These may correspond to unreacted starting materials (e.g., dodecene or maleic anhydride) or side products. The integration of these signals relative to the DDSA signals can be used to estimate the purity of the sample.

By following this comprehensive guide, researchers, scientists, and drug development professionals can leverage the power of NMR spectroscopy to gain a deep and accurate understanding of the structure, isomeric composition, and purity of this compound, ensuring the quality and consistency of their materials and products.

References

-